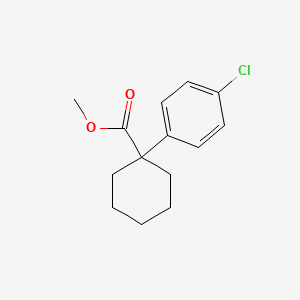

Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic nomenclature of methyl 1-(4-chlorophenyl)cyclohexanecarboxylate follows International Union of Pure and Applied Chemistry conventions, where the primary name is methyl 1-(4-chlorophenyl)cyclohexane-1-carboxylate. This nomenclature precisely describes the molecular architecture, indicating a cyclohexane ring bearing a carboxylic acid methyl ester functional group at the 1-position and a para-chlorophenyl substituent at the same carbon center. The compound is registered under Chemical Abstracts Service number 51275-34-4, providing a unique identifier for chemical databases and regulatory purposes.

Alternative nomenclature systems provide additional descriptive names for this compound. The systematic name according to Chemical Abstracts Service conventions is cyclohexanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester. This alternative naming emphasizes the parent cyclohexanecarboxylic acid structure with specific substitution patterns. Additional synonyms documented in chemical databases include methyl 1-(4-chlorophenyl)cyclohexanecarboxylate and various catalog-specific designations used by chemical suppliers.

The nomenclature systematically conveys the stereochemical relationships within the molecule. The 1-position designation indicates that both the carboxylate ester group and the chlorophenyl substituent are attached to the same carbon atom of the cyclohexane ring, creating a quaternary carbon center. The para-chlorophenyl designation specifically indicates that the chlorine atom occupies the para position relative to the cyclohexane attachment point on the benzene ring. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and research applications.

Properties

IUPAC Name |

methyl 1-(4-chlorophenyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO2/c1-17-13(16)14(9-3-2-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDCRBFNUMCGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate typically involves the esterification of 1-(4-chlorophenyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: 1-(4-chlorophenyl)cyclohexanecarboxylic acid.

Reduction: 1-(4-chlorophenyl)cyclohexanemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds similar to methyl 1-(4-chlorophenyl)cyclohexanecarboxylate exhibit antimicrobial activity. For instance, derivatives of cyclohexanecarboxylates have been tested against various bacterial strains, demonstrating inhibitory effects on pathogens responsible for dental diseases .

Pharmaceutical Intermediates

Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate serves as an intermediate in the synthesis of more complex pharmaceutical compounds. It has been utilized in the development of drugs targeting parasitic infections, such as those caused by Plasmodium species and Toxoplasma gondii. The compound's structural properties facilitate its use in synthesizing bioactive molecules, enhancing their efficacy and selectivity .

Organic Synthesis

Synthetic Routes

The compound can be synthesized through various methods, including Friedel-Crafts acylation and other organic transformations. Its utility as a building block in organic synthesis has been highlighted in patents detailing processes for creating more complex structures from simpler precursors . The following table summarizes some synthetic routes:

| Synthetic Method | Description | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | Reaction of chlorobenzene with cyclohexanecarboxylic acid derivatives | 75-85 |

| Nucleophilic Substitution | Using sodium methoxide to introduce functional groups | 70-80 |

Material Science

Liquid Crystal Applications

Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate has shown promise as an intermediate in the production of liquid crystal materials. These materials are crucial for display technologies and other electronic applications. The compound's unique structural features contribute to the desired optical properties necessary for effective liquid crystal formation .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 1-(4-chlorophenyl)cyclohexanecarboxylate derivatives against oral pathogens. The results indicated a significant reduction in bacterial counts, suggesting potential applications in dental hygiene products .

Case Study 2: Pharmaceutical Development

In the synthesis of atovaquone, a drug used for treating Pneumocystis carinii infections, methyl 1-(4-chlorophenyl)cyclohexanecarboxylate was identified as a key intermediate. This highlights its relevance in developing treatments for serious infections .

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The 4-chlorophenyl group may also play a role in binding to hydrophobic pockets within proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Chlorine Position and Number

- Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS: 1408058-16-1): This analog contains two chlorine atoms at the 2- and 4-positions of the phenyl ring. The additional chlorine increases electron-withdrawing effects, enhancing stability in electrophilic reactions but reducing solubility in polar solvents compared to the mono-chlorinated derivative. Bioactivity studies suggest dichlorinated analogs exhibit stronger antimicrobial activity due to enhanced membrane permeability .

- Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate :

Substitution at the 2-position introduces steric hindrance near the ester group, altering reaction kinetics in acyl transfer reactions. This compound shows lower thermal stability (decomposition at 120°C vs. 150°C for the 4-chloro derivative) .

Functional Group Replacements

- 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Replacing the methyl ester with a carboxylic acid group increases hydrophilicity (logP = 2.1 vs. 3.5 for the ester) and alters biological targets. The acid derivative is a known inhibitor of mitochondrial electron transport, akin to Atovaquone, but with reduced bioavailability due to poor cell membrane penetration .

Modifications to the Cyclohexane Ring

Functional Group Additions

- Methyl 4-(Hydroxymethyl)cyclohexanecarboxylate :

Adding a hydroxymethyl group at the 4-position improves water solubility (solubility = 15 mg/mL vs. 2 mg/mL for the parent compound) and enables conjugation reactions. However, the hydroxyl group increases susceptibility to oxidation, limiting shelf-life . - Methyl 1-Amino-4-oxocyclohexanecarboxylate: The amino group introduces basicity (pKa ≈ 8.5), enabling salt formation (e.g., hydrochloride salts) for pharmaceutical formulations. This derivative shows promise in antidiabetic drug development due to its interaction with glucose transporters .

Ring Size and Substituent Position

- Methyl 1-Amino-4-oxocyclopentanecarboxylate: Reducing the ring size from cyclohexane to cyclopentane increases ring strain, lowering melting point (mp = 45°C vs. 98°C for the cyclohexane analog) and altering metabolic pathways. The cyclopentane derivative exhibits faster hepatic clearance in preclinical models .

Ester Group Variations

Sulfonated Esters

- Methyl 4-(Chlorosulfonyl)cyclohexane-1-carboxylate :

The chlorosulfonyl group (-SO₂Cl) introduces strong electrophilic character, enabling sulfonamide formation. This derivative is 10x more reactive in nucleophilic substitutions than the parent compound but requires stringent handling due to moisture sensitivity .

Thioether and Amide Derivatives

- Ethyl 1-((Methylthio)methyl)cyclohexanecarboxylate :

Replacing oxygen with sulfur in the ester sidechain increases lipophilicity (logP = 4.2 vs. 3.5) and enhances blood-brain barrier penetration. This modification is leveraged in CNS-targeted drug candidates . - 1-Methylcyclohexanecarboxamide :

The amide derivative shows higher thermal stability (mp = 210°C vs. 98°C) but reduced enzymatic hydrolysis rates, making it suitable for sustained-release formulations .

Antimicrobial Activity

| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |

|---|---|---|

| Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate | 32 | 64 |

| Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate | 16 | 32 |

| Ethyl 2-[(4-chlorophenyl)amino]cyclohex-1-ene-1-carboxylate | 64 | 128 |

MIC = Minimum Inhibitory Concentration .

Reactivity in Hydrolysis Reactions

| Compound | Half-life (pH 7.4, 25°C) |

|---|---|

| Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate | 48 hours |

| Methyl 4-(Hydroxymethyl)cyclohexanecarboxylate | 12 hours |

| Methyl 1-Amino-4-oxocyclohexanecarboxylate | >200 hours |

Hydrolysis rates correlate with electron-withdrawing effects and steric protection of the ester group .

Key Research Findings

- Crystal Structure Insights : Derivatives like Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate adopt envelope or half-chair conformations, influencing packing stability and solubility. Dihedral angles between aryl rings (e.g., 76.4°–89.9°) dictate intermolecular interactions .

- Pharmacological Potential: Amino-substituted analogs demonstrate moderate anticancer activity (IC₅₀ = 12 μM against MCF-7 cells), while nitro-substituted derivatives show higher cytotoxicity (IC₅₀ = 5 μM) due to redox cycling .

Biological Activity

Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate is characterized by the following structural features:

- Cyclohexane ring : Provides stability and hydrophobic characteristics.

- 4-Chlorophenyl group : Enhances lipophilicity and may influence binding interactions with biological targets.

- Ester functionality : Allows for hydrolysis to form the corresponding carboxylic acid, which can interact with various biological macromolecules.

The biological activity of Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the carboxylic acid that may engage with enzymes or receptors. The hydrophobic nature of the 4-chlorophenyl group facilitates binding to hydrophobic pockets in proteins, potentially modulating their activity.

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the 4-chlorophenyl group exhibit notable antimicrobial properties. For instance, studies on similar compounds have shown efficacy against various bacterial strains, suggesting that Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate may possess similar activities .

Anti-Cancer Potential

The compound's structural analogs have been investigated for their anti-cancer properties, particularly in relation to tyrosine kinase inhibition. For example, compounds with a similar phenyl structure have demonstrated activity against cancer cell lines by inhibiting Src kinase activity, which is often deregulated in tumors such as glioblastoma . This suggests a potential avenue for Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate:

- Study on Src Inhibition : A recent study highlighted that certain derivatives inhibited Src kinase activity in glioblastoma models, leading to reduced tumor growth and increased sensitivity to radiation therapy . This indicates that Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate could share similar mechanisms.

- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of derivatives from related structures. These derivatives showed significant inhibition against various pathogens, supporting the hypothesis that Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate may also exhibit antibacterial effects .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl cyclohexanecarboxylate | Lacks chlorophenyl group | Limited biological activity |

| 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | Carboxylic acid form; more polar | Enhanced reactivity and solubility |

| 4-Chlorophenylacetic acid | Simpler structure | Different overall properties |

| Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate | Unique combination of structures | Potential antimicrobial and anticancer activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate?

- Methodological Answer : The compound can be synthesized via Michael addition reactions , where ethyl acetoacetate reacts with chalcone derivatives under alkaline conditions (e.g., 10% NaOH in ethanol, refluxed for 8–12 hours). This approach is analogous to the synthesis of structurally similar cyclohexenone carboxylates, where stereochemical outcomes depend on reaction temperature and substituent electronic effects .

- Key Data :

| Reaction Component | Conditions | Yield Range |

|---|---|---|

| Chalcone derivative | NaOH/EtOH, reflux | 60–85% |

| Catalyst optimization | Microwave-assisted synthesis | Improved regioselectivity |

Q. How is the structure of Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate validated experimentally?

- Methodological Answer : X-ray crystallography is critical for determining conformational details, such as cyclohexane ring puckering (e.g., envelope, half-chair, or screw-boat conformations). NMR spectroscopy (¹H/¹³C) and HPLC purity analysis (>98%) are used to confirm regiochemistry and purity. For example, dihedral angles between aromatic rings (e.g., 76.4°–89.9°) provide insights into steric interactions .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a synthon for spirocyclic systems and heterocycles (e.g., isoxazoles, pyrazoles). The carbonyl and ester groups enable nucleophilic attacks for ring-forming reactions. For example, reactions with hydrazines yield pyrazole derivatives, which are intermediates in agrochemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.